molecular formula C15H13ClO2S B1352887 2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetic acid CAS No. 90212-85-4

2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetic acid

Cat. No. B1352887
CAS RN: 90212-85-4
M. Wt: 292.8 g/mol
InChI Key: CXVSAFMADFFFAM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as NMR, IR, and MS spectroscopy. Unfortunately, the specific molecular structure analysis for “2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetic acid” is not available .


Chemical Reactions Analysis

The chemical reactions involving “2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetic acid” are not well-documented .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids

    Research shows that certain acetic acids undergo hydrolytic transformations under specific conditions, leading to the formation of N-arylsulfonyl-2-[4-carboxymethyloxy(or sulfanyl)phenyl]-2-aminoacetic acids in good yields. This process is essential for synthesizing specific aminoacetic acid derivatives with potential applications in medicinal chemistry (Rudyakova et al., 2006).

  • Development of Antibacterial Agents

    A study focused on synthesizing N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides using 4-chlorophenoxyacetic acid as a precursor. The synthesized compounds exhibited significant antibacterial activity against various bacterial strains, highlighting their potential as antibacterial agents (Siddiqui et al., 2014).

Chemiluminescence and Optical Properties

  • Base-induced Chemiluminescence: Sulfanyl-substituted bicyclic dioxetanes were studied for their base-induced chemiluminescence. These compounds, when decomposed, emit light at specific wavelengths, suggesting their potential use in chemical sensing and light-emitting devices (Watanabe et al., 2010).

Molecular Docking and Cytotoxicity Studies

  • Molecular Docking and Cytotoxicity: Research on the synthesis of various N-substituted derivatives has shown their potential as moderate inhibitors of α-chymotrypsin enzyme and their antibacterial activity. Additionally, molecular docking studies help identify active binding sites, correlating with bioactivity data and indicating the compounds' potential in drug development (Siddiqui et al., 2014).

Advanced Oxidation Processes

  • Degradation of Environmental Contaminants: A novel study employed advanced oxidation processes for the degradation of 2-4 Dichlorophenoxyacetic acid, a commonly used herbicide. This research is pivotal for environmental protection, showcasing the potential of certain acetic acids in catalyzing degradation processes (Mehralipour & Kermani, 2021).

Heterogeneous Catalysis

  • Recyclable Catalysis for Synthesis: Sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been utilized as a recyclable catalyst for condensation reactions, highlighting its application in sustainable chemical synthesis and the potential for reuse in industrial processes (Tayebi et al., 2011).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and dangers during handling and use. Unfortunately, specific safety and hazard information for “2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetic acid” is not available .

properties

IUPAC Name

2-[(4-chlorophenyl)-phenylmethyl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2S/c16-13-8-6-12(7-9-13)15(19-10-14(17)18)11-4-2-1-3-5-11/h1-9,15H,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVSAFMADFFFAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00394113
Record name {[(4-chlorophenyl)(phenyl)methyl]thio}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetic acid

CAS RN

90212-85-4
Record name {[(4-chlorophenyl)(phenyl)methyl]thio}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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